2-Furanol, 5-heptyltetrahydro-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

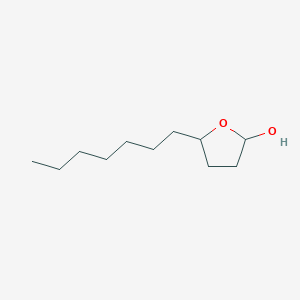

2-Furanol, 5-heptyltetrahydro- (systematic name: 5-heptyltetrahydrofuran-2-ol) is a tetrahydrofuran derivative featuring a hydroxyl group at position 2 and a heptyl (C₇H₁₅) substituent at position 5 of the partially saturated furan ring. The compound’s tetrahydrofuran backbone and alkyl chain length influence its physicochemical properties, including solubility, boiling point, and reactivity.

Preparation Methods

The synthesis of 2-Furanol, 5-heptyltetrahydro- can be achieved through various methods. One common laboratory method involves the reduction of furan derivatives. For instance, the hydrogenation of furfural or furfuryl alcohol can yield tetrahydrofuran derivatives, which can then be further modified to produce 2-Furanol, 5-heptyltetrahydro- . Industrial production methods often involve the catalytic hydrogenation of furan derivatives under high pressure and temperature conditions, using catalysts such as palladium or nickel .

Chemical Reactions Analysis

2-Furanol, 5-heptyltetrahydro- undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various products, depending on the reagents and conditions used. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert this compound into more saturated derivatives. Hydrogenation using catalysts like palladium on carbon is a typical method.

Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups.

The major products formed from these reactions include more saturated furan derivatives, alcohols, and various substituted furan compounds .

Scientific Research Applications

2-Furanol, 5-heptyltetrahydro- has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Furanol, 5-heptyltetrahydro- involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Structural Analogues with Varying Alkyl Chains

(a) 2-Furanol, Tetrahydro-2-Methyl- (CAS 7326-46-7)

- Molecular Formula : C₅H₁₀O₂.

- Properties :

- Applications : Used in organic synthesis due to its compact structure and reactivity .

(b) Dihydro-5-Hexyl-3-Methylene-2(3H)-Furanone (CAS 26798-41-4)

- Structure : Hexyl (C₆H₁₃) group at position 5 and a methylene group at position 3.

- Molecular Formula : C₁₁H₁₈O₂.

- Properties: SMILES: CCCCCCC1CC(=C)C(=O)O1. InChIKey: INOBTMXEJORGST-UHFFFAOYSA-N .

- Applications: Potential use in fragrance or pharmaceutical intermediates due to unsaturated ketone functionality.

(c) Dihydro-5-Heptyl-2(3H)-Furanone

- Structure : Heptyl (C₇H₁₅) substituent at position 5 and a ketone at position 2.

- Molecular Formula : C₁₁H₁₈O₂ (estimated).

- Properties: Boiling point and density: Comparable to 2-Furanol, tetrahydro-, 2-acetate (boiling point 80°C at 20 Torr; density 1.097 g/cm³) but higher due to longer alkyl chain .

- Applications : Listed in pesticide formulations, indicating bioactivity against pests .

Functional Group Variations

(a) 2-Furanol, Tetrahydro-, 2-Acetate (CAS 1608-67-9)

- Structure : Acetylated hydroxyl group at position 2.

- Molecular Formula : C₆H₁₀O₃.

- Properties :

- Applications : Used as a solvent or intermediate in esterification reactions.

(b) 5-Hexyl-3-Pentyl-2(5H)-Furanone (CAS 62527-74-6)

- Structure : Hexyl (C₆H₁₃) and pentyl (C₅H₁₁) substituents.

- Molecular Formula : C₁₅H₂₆O₂.

- Properties :

- Applications: Potential use in specialty chemicals or flavorants due to branched alkyl chains.

Physicochemical Property Comparison

*Estimates for 5-heptyltetrahydrofuran-2-ol are based on analogs.

Properties

CAS No. |

116625-66-2 |

|---|---|

Molecular Formula |

C11H22O2 |

Molecular Weight |

186.29 g/mol |

IUPAC Name |

5-heptyloxolan-2-ol |

InChI |

InChI=1S/C11H22O2/c1-2-3-4-5-6-7-10-8-9-11(12)13-10/h10-12H,2-9H2,1H3 |

InChI Key |

FOUOFTJAYOGXOY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC1CCC(O1)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.